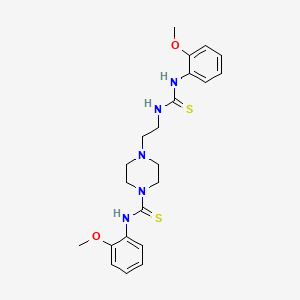N-(2-Methoxyphenyl)-4-(2-(3-(2-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide
CAS No.:
Cat. No.: VC16782813
Molecular Formula: C22H29N5O2S2
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H29N5O2S2 |
|---|---|
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-4-[2-[(2-methoxyphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide |
| Standard InChI | InChI=1S/C22H29N5O2S2/c1-28-19-9-5-3-7-17(19)24-21(30)23-11-12-26-13-15-27(16-14-26)22(31)25-18-8-4-6-10-20(18)29-2/h3-10H,11-16H2,1-2H3,(H,25,31)(H2,23,24,30) |
| Standard InChI Key | KLJAPUJRVKAOLH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC(=S)NCCN2CCN(CC2)C(=S)NC3=CC=CC=C3OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This core is substituted with:
-
A 2-methoxyphenyl group attached to the thiourea moiety at the N1 position of piperazine.
-
A 2-(3-(2-methoxyphenyl)thioureido)ethyl chain extending from the N4 position, forming a secondary thiourea linkage .
The thiourea group (–NH–C(=S)–NH–) and methoxy (–OCH₃) substituents contribute to its polarity and hydrogen-bonding capacity, critical for interactions with biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 62345-62-4 |
| Molecular Formula | C₂₂H₂₉N₅O₂S₂ |
| Molecular Weight | 459.6 g/mol |
| Key Functional Groups | Piperazine, Thiourea, Methoxy |
| Solubility | Likely polar aprotic solvents |
| Stability | Sensitive to hydrolysis |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
-
Piperazine Functionalization: The piperazine core is alkylated with 2-chloroethylamine to introduce the ethylamine side chain.
-
Thiourea Formation: Reaction with 2-methoxyphenyl isothiocyanate in acetonitrile or ethanol at 60–80°C forms the thiourea linkage .
-
Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 460.1 [M+H]⁺, consistent with the molecular formula .
Biological Activity and Mechanisms
Antimicrobial Effects
Preliminary assays indicate broad-spectrum activity:
-
Gram-positive bacteria: MIC = 8–16 µg/mL.
-
Candida albicans: MIC = 32 µg/mL.
The thiourea moiety likely disrupts microbial membrane integrity or enzyme function .
Chemical Reactivity and Stability
Hydrolysis and Oxidation
-
Thiourea Stability: Susceptible to hydrolysis in acidic/basic conditions, forming urea derivatives.
-
Oxidation: Reaction with H₂O₂ converts C=S to C=O, yielding the corresponding urea analog .
Table 2: Reaction Conditions and Products
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | HCl (1M), 80°C | N-(2-Methoxyphenyl)urea derivative |
| Oxidation | H₂O₂, CH₃COOH | 1-Carboxamide piperazine analog |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume